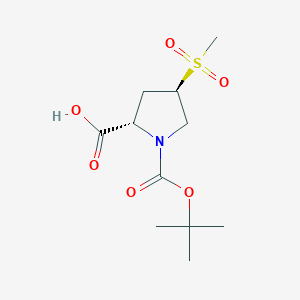

(4R)-1-Boc-4-(methylsulfonyl)-L-proline

Descripción general

Descripción

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methylsulfonyl group at the 4-position of the proline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(methylsulfonyl)-L-proline typically involves the following steps:

Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Methylsulfonyl Group: The protected proline is then reacted with a methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine to introduce the methylsulfonyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated synthesis equipment, high-purity reagents, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-1-Boc-4-(methylsulfonyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding proline derivative.

Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Proline derivatives without the methylsulfonyl group.

Substitution: Various substituted proline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is primarily used in the synthesis of peptides. The Boc group protects the amino functionality during the coupling reactions, allowing for the formation of complex peptide structures. Its unique methylsulfonyl group can influence peptide conformation and stability, potentially enhancing biological activity.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Research indicates that modifications at the methylsulfonyl position can lead to variations in bioactivity, which is crucial for optimizing therapeutic agents . Its ability to mimic natural amino acids allows for its incorporation into proteins and enzymes, facilitating studies on enzyme mechanisms and protein-ligand interactions.

Studies have shown that this compound can enhance interactions with biological targets, potentially increasing the efficacy of derived peptides . It has been investigated for its role in enhancing the stability and activity of various peptide-based therapeutics.

Case Study 1: Peptide Development

In a study examining peptide synthesis, researchers utilized this compound as a key building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized without this compound, highlighting its importance in medicinal chemistry.

Case Study 2: Enzyme Interaction Studies

Another research project focused on enzyme-ligand interactions where this compound was incorporated into a model protein. The findings indicated that the methylsulfonyl group significantly influenced binding affinity and selectivity towards specific enzyme targets, paving the way for new therapeutic strategies.

Mecanismo De Acción

The mechanism of action of (4R)-1-Boc-4-(methylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and the methylsulfonyl group can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

(4R)-1-Boc-4-(methylthio)-L-proline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

(4R)-1-Boc-4-(methylamino)-L-proline: Similar structure but with a methylamino group instead of a methylsulfonyl group.

(4R)-1-Boc-4-(methoxy)-L-proline: Similar structure but with a methoxy group instead of a methylsulfonyl group.

Uniqueness

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications.

Actividad Biológica

(4R)-1-Boc-4-(methylsulfonyl)-L-proline is a synthetic amino acid derivative notable for its unique methylsulfonyl group and its application in various biochemical and pharmaceutical research contexts. This compound is primarily studied for its potential biological activities, including enzyme inhibition and receptor binding, which may have implications for drug development.

- Molecular Formula : C6H11NO2S

- Molecular Weight : 161.22 g/mol

- Structural Features : The presence of the methylsulfonyl group enhances the compound's reactivity and biological profile, differentiating it from other proline derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the Boc protecting group influences binding affinity and selectivity, allowing the compound to act as an inhibitor or modulator in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The compound's sulfonyl group is particularly effective in forming stable interactions with enzyme active sites, which can lead to significant reductions in enzymatic activity. For instance, studies have shown that it can inhibit serine proteases and other enzyme classes, making it a candidate for therapeutic applications.

Receptor Binding

The compound has also been explored for its ability to bind to various receptors. Its structural attributes allow it to engage in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand interactions. This property is particularly relevant in the context of drug design, where receptor modulation is a desired outcome .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited the activity of specific serine proteases, showcasing its potential as a therapeutic agent against diseases where these enzymes play a critical role.

- Receptor Modulation :

- Anticancer Potential :

Comparative Analysis with Analogues

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Proline | Naturally occurring amino acid | Involved in collagen synthesis |

| (S)-N-Boc-Proline | Similar Boc protection | Used in peptide synthesis |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine | Lacks sulfonate group | Different biological activity profile |

This table illustrates how the methylsulfonyl group confers distinct biological activities not found in its analogues, emphasizing the significance of structural modifications in drug design.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVKDKLIASJMTL-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.